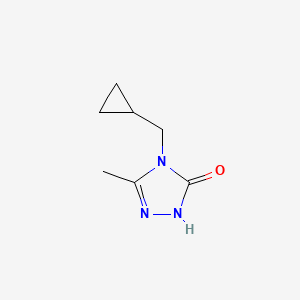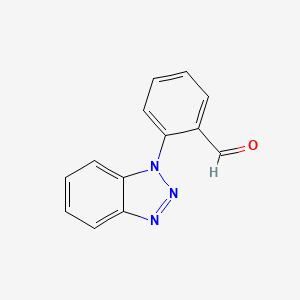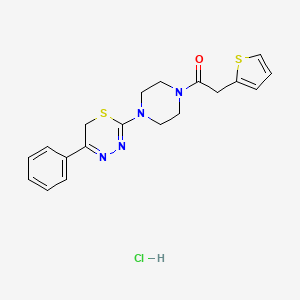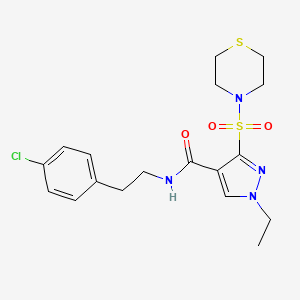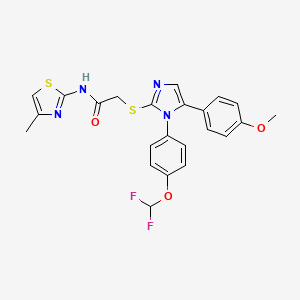![molecular formula C11H9NO3 B2551173 1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione CAS No. 67851-71-2](/img/structure/B2551173.png)
1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catalytic Asymmetric Synthesis
The synthesis of 1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione and its analogues has been explored through various catalytic methods. One such method involves the catalytic asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] via a double intramolecular C-H insertion process. This process utilizes dimethyl 2,2'-methylenebis(alpha-diazo-beta-oxobenzenepropanoate) and is catalyzed by dirhodium(II) tetrakis[N-phthaloyl-(R or S)-tert-leucinate], achieving optical activity up to 80% ee .
Multicomponent Synthesis Approach
Another synthesis approach is the FeCl3 catalyzed multicomponent synthesis of hexahydropyrimidines and its spiro analogues. This method involves a one-pot reaction of 1,3-dicarbonyl compounds, amines, and formaldehyde, leading to the formation of spiro compounds with indane-1,3-dione. Remarkably, this reaction condenses six molecules to form six new covalent bonds, demonstrating high atom economy and providing an easy access to the desired spiro compounds .
Molecular Structure Analysis
The molecular structure of related spiro compounds has been studied extensively. For instance, the synthesis and structural study of N-ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione and its hydrochloride have been conducted. The crystal and molecular structures were determined using X-ray diffraction, IR, Raman, 1H NMR, and 13C NMR methods. The study found that the crystalline structure is maintained in D2O solution, and a protonation equilibrium was observed, allowing for the calculation of the percentages of two isomers .
Chemical Reactions Analysis
In terms of chemical reactions, an efficient methodology for the oxidative addition reaction of various aldehydes with 1,3-dicarbonyl compounds has been demonstrated. This reaction selectively affords spiro dihydrofuran and cyclopropane derivatives, promoted by molecular iodine and dimethylaminopyridine under mechanical milling conditions. The products were obtained in good to excellent yields, and a possible mechanism for this unusual reaction process has been proposed .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione, the methodologies and structural analyses presented contribute to a deeper understanding of the properties of similar spiro compounds. The studies demonstrate the importance of catalysis, multicomponent reactions, and structural determination in the synthesis and analysis of complex organic molecules, which can be extrapolated to the analysis of the physical and chemical properties of the compound .
Scientific Research Applications
Convenient Synthesis and Derivative Formation
- A study highlighted a convenient synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes] derivatives via a three-component reaction, demonstrating the utility of this compound class in synthesizing functionalized spiro compounds with high diastereoselectivity (Guo-liang Shen et al., 2016).
- Research on the synthesis of cyclopentane, indene, and fluorene spiro-derivatives outlines the pharmacological interest in these series, providing a foundation for further exploration of their applications (E. Gálvez et al., 1983).
Catalysis and Multi-Component Reactions
- A report on FeCl3 catalyzed aminomethylation at the α-position of β-dicarbonyl compounds presents an efficient method for synthesizing hexahydropyrimidines and its spiro analogues, illustrating the compound's role in facilitating complex chemical reactions (C. Mukhopadhyay et al., 2011).
Novel Families of Spiro(oxazolidinediones)
- The creation of novel families of spiro(oxazolidinediones) was discussed, showcasing the compound's versatility in generating diverse chemical structures with potential therapeutic applications (J. Wrobel & A. Dietrich, 1994).
Aldose Reductase Inhibitors
- Spiro oxazolidinediones derived from ring aralkyl ketones were identified as potent aldose reductase inhibitors, indicating potential for diabetes-related complications treatment (R. Schnur et al., 1982).
Molecular Structure and Vibrational Study
- A molecular structure and vibrational study on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione provided insights into the reactivity and polarity differences between the molecules, contributing to understanding their behavior in chemical reactions (O. Prasad et al., 2010).
Future Directions
The future directions for research on “1,3-dihydro-2’H,4’H-spiro[indene-2,5’-[1,3]oxazolidine]-2’,4’-dione” and similar compounds could involve exploring their potential applications in medicine, given the high biological activity of spiro compounds . Additionally, further studies could focus on developing more efficient synthesis methods and investigating the compound’s mechanism of action.
properties
IUPAC Name |
spiro[1,3-dihydroindene-2,5'-1,3-oxazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOWBSKFZKRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)NC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydro-2'H,4'H-spiro[indene-2,5'-[1,3]oxazolidine]-2',4'-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)
![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)
![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)
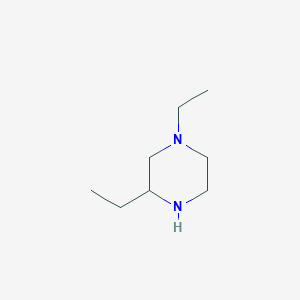
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)
![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)
